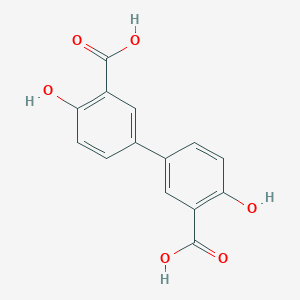

4,4'-二羟基联苯-3,3'-二羧酸

描述

Synthesis Analysis

The synthesis of derivatives closely related to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid involves multiple steps, starting from basic biphenyl compounds. One method reported the synthesis of 4′-hydroxy-4-biphenylcarboxylic acid from 4-hydroxybiphenyl through a process involving esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis, achieving an overall yield of 57.8% (Cai Ji-wen, 2007). Another notable synthesis approach is the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates via a base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, facilitated by air and resulting in good yields (P. Joshi, J. Nanubolu, R. Menon, 2016).

Molecular Structure Analysis

The molecular structure of compounds related to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been studied through experimental and theoretical approaches. Crystallization and spectroscopic investigations reveal intricate details about molecular arrangements and interactions, providing insights into the structural characteristics of these compounds (Ö. Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving derivatives of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid showcase a variety of functional group transformations and reaction mechanisms. The decarboxylation of closely related compounds highlights the potential of these substances to undergo significant chemical changes, influencing their overall properties and applications (H. Blaschko, P. Holton, G. Stanley, 1948).

Physical Properties Analysis

The synthesis and study of 4'-Bromobiphenyl-4-carboxylic acid, a compound similar to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, reveal significant insights into the physical properties of these substances. These include methodologies that result in high yields and processes characterized by low cost and simplicity, indicating the practical aspects of synthesizing and working with such compounds (Zhu Yan-lon, 2015).

科学研究应用

聚合物合成:

- 用于合成热致液晶聚(酯-酰亚胺),其在固态形成高度有序的准晶质层状结构,在熔融态形成向列相 (Abajo 等人,1997 年)。

溶血特性分析:

- 4,4'-二羟基联苯衍生物没有溶血特性,这与表现出明显溶血作用的类似 4,4'-氨基烷氧基联苯相反 (Zanoza 等人,2016 年)。

光固化胆甾醇聚酯:

- 参与由 4-羟基肉桂酸和异山梨醇衍生的光固化胆甾醇聚酯的合成 (Sapich 等人,1998 年)。

新型配体的合成:

- 已经设计了一条合成路线来制造取代的 4,4'-联苯二羧酸酯衍生物,用于纳米多孔材料 (Dun-ru,2007 年)。

芳香族聚(酯-酰亚胺)的合成:

- 用于合成芳香族聚(酯-酰亚胺),它们在某些极性有机溶剂中具有优异的溶解性和高玻璃化转变温度 (Behniafar 等人,2005 年)。

共晶设计:

- 在 4-羟基苯甲酰胺-二羧酸共晶的设计和分离中发挥了作用,展示了晶体结构中的合成模块化 (Tothadi & Desiraju,2012 年)。

配位聚合物的合成:

- 用于在配位聚合物中水热生成新化合物,表现出结构多样性和催化性能 (Cheng 等人,2022 年)。

真菌中的生物转化:

- 研究了丝状真菌 Talaromyces helicus 对其进行生物转化的过程,导致产生各种羟基化衍生物 (Romero 等人,2005 年)。

大气研究:

- 在城市大气中二羧酸分布的季节性变化背景下进行了分析 (Kawamura & Ikushima,1993 年)。

有机硝氧自由基中的磁性:

- 研究了其在共轭有机硝氧自由基的磁性中的作用 (Field & Lahti,2003 年)。

聚苯并咪唑膜中改善的质子传导率:

- 合成用于聚苯并咪唑膜中,该膜具有增强的质子传导率,适用于高温质子交换膜应用 (He 等人,2022 年)。

聚苯并恶唑中提高的热导率:

- 使用磁取向为半脂肪族液晶聚苯并恶唑的热导率提高做出了贡献 (Hasegawa 等人,2011 年)。

未来方向

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has been shown to be an effective reagent for the synthesis of 4-hydroxypyridine derivatives . It can also be used as a reaction component for the preparation of complex compounds such as 2-aminopyridines and 2-aminopyrimidines . This suggests potential future applications in the synthesis of these and possibly other compounds.

属性

IUPAC Name |

5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWLBIMLGAHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448946 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

CAS RN |

13987-45-6 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

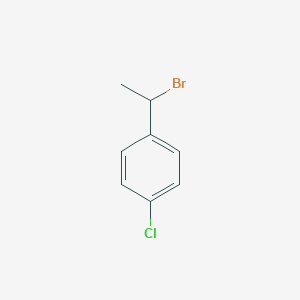

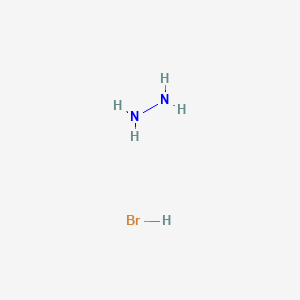

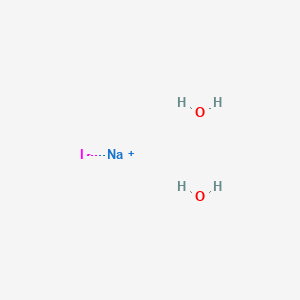

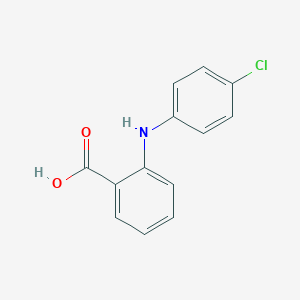

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

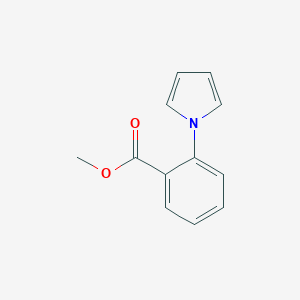

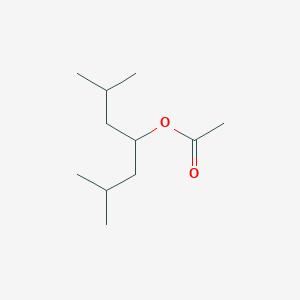

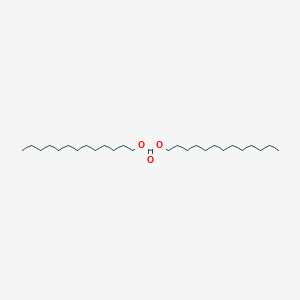

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)